molecular formula C18H14F3N3O3S B2743081 (3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-73-7

(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2743081
CAS RN: 851805-73-7
M. Wt: 409.38
InChI Key: OMFDQCJPZVEAND-UHFFFAOYSA-N
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Description

“(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. It contains several functional groups including a nitro group (-NO2), a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group is known for its high electronegativity, which could significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group, a trifluoromethyl group, and a heterocyclic ring could affect the compound’s polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

Compounds with complex chemical structures, including nitrophenyl groups, trifluoromethylphenyl groups, and methanone cores, are often subjects of synthetic chemistry research. For example, the synthesis of heterocyclic compounds through innovative methods, such as catalyst- and solvent-free conditions or microwave-assisted synthesis, highlights the importance of developing efficient and environmentally friendly synthetic routes for complex molecules (Moreno-Fuquen et al., 2019). These synthetic approaches can be applied to design and synthesize molecules with similar structural features for various applications, including medicinal chemistry and material science.

Biological Activities

Related compounds exhibit a range of biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties. For instance, certain benzimidazole derivatives have been explored for their antimicrobial and antiviral potentials, although not all synthesized compounds showed significant activity against the tested strains (Sharma et al., 2009). This underscores the importance of structural modification and optimization in drug discovery, where the introduction or alteration of functional groups like nitrophenyl or trifluoromethylphenyl can significantly impact biological activity.

Material Science and Sensing Applications

Compounds containing nitrophenyl, trifluoromethylphenyl, and similar groups are also researched for their potential applications in material science, such as in the development of fluorescent chemosensors for metal ions. The design and synthesis of novel chemosensors that can selectively detect metal ions in environmental samples or biological systems are crucial for environmental monitoring and diagnostic applications (Manna et al., 2020).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. The compound’s activity would likely depend on how these functional groups interact with their environment .

properties

IUPAC Name

(3-nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-5-1-3-12(9-14)11-28-17-22-7-8-23(17)16(25)13-4-2-6-15(10-13)24(26)27/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFDQCJPZVEAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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